molecular formula C10H8F4OS B14036564 1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-2-one

1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14036564
M. Wt: 252.23 g/mol
InChI Key: BSTADKQZYJEGDN-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C10H8F4OS and a molecular weight of 252.23 g/mol This compound is characterized by the presence of a fluoro group and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the reaction of 3-fluoro-2-(trifluoromethylthio)benzene with propan-2-one under specific reaction conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The fluoro and trifluoromethylthio groups can form strong interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar compounds to 1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-2-one include:

Properties

Molecular Formula

C10H8F4OS

Molecular Weight

252.23 g/mol

IUPAC Name

1-[3-fluoro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F4OS/c1-6(15)5-7-3-2-4-8(11)9(7)16-10(12,13)14/h2-4H,5H2,1H3

InChI Key

BSTADKQZYJEGDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)F)SC(F)(F)F

Origin of Product

United States

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